molecular formula C15H11FN2O2 B6524073 2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 899946-07-7

2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B6524073
CAS No.: 899946-07-7
M. Wt: 270.26 g/mol
InChI Key: HSJROGZNTFEQLQ-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorobenzyl group and a furan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions: The 4-fluorobenzyl group and the furan-2-yl group are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: This method allows for precise control over reaction conditions and is suitable for producing small to medium quantities.

    Continuous Flow Processing: This method is more efficient for large-scale production and involves the continuous addition of reactants and removal of products.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
  • 2-(4-methylbenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Uniqueness

2-(4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJROGZNTFEQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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